molecular formula C₁₄H₃₀N₄O₂ B057869 N,N'-bis[2-(diethylamino)ethyl]oxamide CAS No. 5432-13-3

N,N'-bis[2-(diethylamino)ethyl]oxamide

Cat. No. B057869
CAS RN: 5432-13-3
M. Wt: 286.41 g/mol
InChI Key: QQBJZFVHGHXOHQ-UHFFFAOYSA-N
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Description

“N,N’-bis[2-(diethylamino)ethyl]oxamide” is a complex organic compound. It contains two diethylaminoethyl groups attached to an oxamide (oxalic diamide) group .


Molecular Structure Analysis

The molecular structure of “N,N’-bis[2-(diethylamino)ethyl]oxamide” would consist of a central oxamide group with two diethylaminoethyl groups attached. The presence of nitrogen atoms in the diethylamino groups and the oxygen atoms in the oxamide group could potentially allow for interesting chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis[2-(diethylamino)ethyl]oxamide” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

  • Chemical Structure Analysis and Hydrogen Bonding : Studies have investigated the synthesis and structural properties of oxamide derivatives, including N,N'-bis[2-(diethylamino)ethyl]oxamide. These compounds are known for their intramolecular hydrogen bonding and conformational behavior, which are key factors in their chemical reactivity and interaction with other molecules (Martínez-Martínez et al., 1998).

  • Electrochemical Properties and Applications : Research into the electrochemical properties of oxamides has revealed their potential in the development of new materials and technologies. For example, oxamide derivatives have been used in the synthesis of multinuclear complexes with potential applications in electrochemistry and materials science (Weheabby et al., 2019).

  • Coordination Chemistry and Metal Complex Formation : The coordinating properties of N,N'-bis[2-(diethylamino)ethyl]oxamide make it a suitable ligand in designing homo- and heterometallic species. Its ability to stabilize high oxidation states of transition metal ions and mediate strong antiferromagnetic interactions makes it a valuable compound in coordination chemistry (Ruiz et al., 1999).

  • Polyurethane Foam Production : Oxamide derivatives have been used in the production of polyurethane foams. They contribute to the enhanced thermal stability and mechanical properties of the foams, making them suitable for various industrial applications (Zarzyka et al., 2012).

  • Chemosensor Development : N,N'-bis[2-(diethylamino)ethyl]oxamide derivatives have been utilized in the development of chemosensors. These compounds exhibit high sensitivity and selectivity towards certain metal ions, which is valuable in environmental monitoring and medical diagnostics (Bao et al., 2015).

  • Anticancer Activity and DNA Binding : Some oxamide derivatives have been studied for their in vitro anticancer activities and interactions with DNA. This research is significant for the development of new therapeutic agents (Zheng et al., 2015).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of “N,N’-bis[2-(diethylamino)ethyl]oxamide”. As with any chemical compound, appropriate safety precautions should be taken when handling and storing .

Future Directions

The future directions for research on “N,N’-bis[2-(diethylamino)ethyl]oxamide” would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

N,N'-bis[2-(diethylamino)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N4O2/c1-5-17(6-2)11-9-15-13(19)14(20)16-10-12-18(7-3)8-4/h5-12H2,1-4H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBJZFVHGHXOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969382
Record name N~1~,N~2~-Bis[2-(diethylamino)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

CAS RN

5432-13-3
Record name NSC13707
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Bis[2-(diethylamino)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Arnold, AE Soria, FK Kirchner - Proceedings of the Society …, 1954 - journals.sagepub.com
Studies on amino- and ammonium-alkylaminobenzoquinones directed our attention to the unique property of the quaternizing agent, 2-chlorobenzyl chloride, in increasing their …
Number of citations: 32 journals.sagepub.com
L Zhu, K Zheng, YT Li, ZY Wu, CW Yan - Journal of Photochemistry and …, 2016 - Elsevier
A new oxamido-bridged dicopper(II) complex with formula of [Cu 2 (deap)(pic) 2 ], where H 2 deap and pic represent N,N′-bis[3-(diethylamino)propyl]oxamide and picrate, respectively…
Number of citations: 13 www.sciencedirect.com
G Henle, F Deinhardt, A Girardi - Proceedings of the Society …, 1954 - journals.sagepub.com
Upon inoculation of cultures of HeLa or monkey kidney epithelial cells with large amounts of several strains of mumps virus at various stages of chick embryo-adaptation lesions …
Number of citations: 133 journals.sagepub.com
AR Hess, RW Angel, KD Barron, J Bernsohn - Clinica Chimica Acta, 1963 - Elsevier
Serum proteins of the human, cat, rabbit, monkey and rat were separated by starch gel electrophoresis and in addition to protein, cholinesterase, esterase and proteolytic activities were …
Number of citations: 52 www.sciencedirect.com

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